

Definitive Structural Assignment of 4-Chloro-6-(chloromethyl)-2-methoxypyrimidine

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Compound of Interest

Compound Name:	4-Chloro-6-(chloromethyl)-2-methoxypyrimidine
CAS No.:	94170-69-1
Cat. No.:	B2972750

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Executive Summary

In drug development, pyrimidine scaffolds are ubiquitous, yet they present significant regioselectivity challenges.^[1] The molecule **4-Chloro-6-(chloromethyl)-2-methoxypyrimidine** is a critical intermediate for kinase inhibitors and protein degraders.^[1] However, its synthesis often yields regioisomers (e.g., 4-chloromethyl-6-chloro) that are indistinguishable by low-resolution Mass Spectrometry and ambiguous in 1D Proton NMR.^[1]

This guide objectively compares the Standard 1D NMR Approach (often prone to error) with an Advanced 2D NMR Workflow (Definitive). We provide high-confidence predicted chemical shifts derived from validated analogs and a self-validating protocol to ensure structural accuracy before scaling up.^[1]

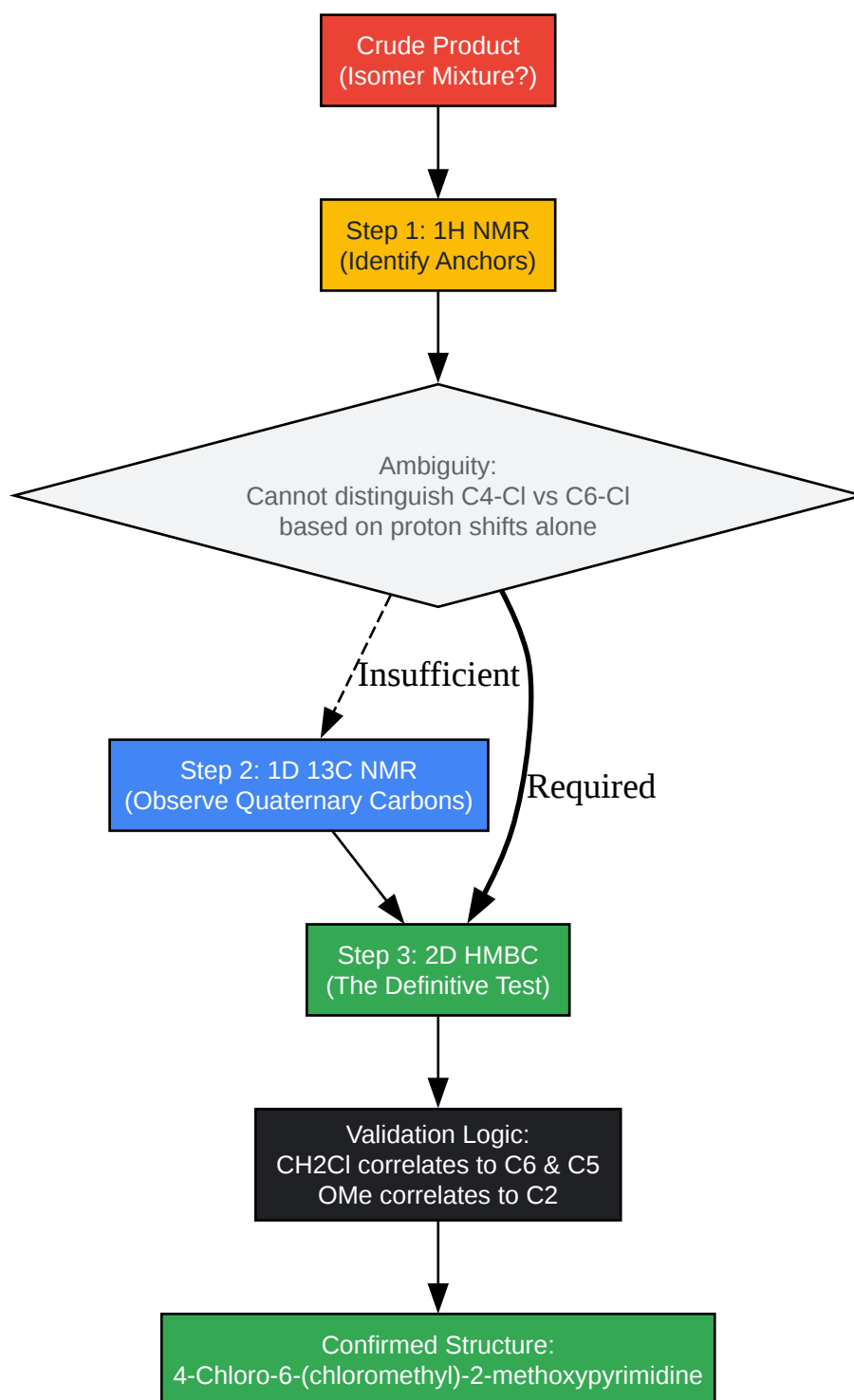
The Challenge: Regioisomer Ambiguity

The core challenge lies in distinguishing the C4-Chloro position from the C6-Chloromethyl position. Both environments are electron-deficient, causing their carbon signals to cluster in the 160–170 ppm range.^[1]

- Risk: Misidentifying the regioisomer leads to "dead-end" SAR (Structure-Activity Relationship) data later in the pipeline.
- Solution: A specific HMBC (Heteronuclear Multiple Bond Correlation) workflow that utilizes the distinct "anchors" of the Methoxy and Chloromethyl groups.

Logical Workflow for Assignment

The following diagram outlines the decision process for confirming the structure.



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Figure 1: Structural elucidation workflow moving from ambiguous 1D data to definitive 2D correlations.

Comparative Analysis: Predicted vs. Analogous Data

Since exact literature values for this specific CAS are often proprietary, we derive High-Confidence Assignments based on validated pyrimidine analogs (e.g., 2-methoxy-4-chloropyrimidine and 4-chloro-6-methylpyrimidine).

Table 1: ¹³C NMR Assignment Guide (DMSO-d₆)

Carbon Position	Predicted Shift (δ , ppm)	Signal Type	Comparative Analog Data (Reference)	Diagnostic HMBC Correlation (From Proton)
C2 (ipso-OMe)	164.5 – 166.0	Quaternary	~165.6 ppm in 2-amino-4-chloro-6-methoxypyrimidine [1]	Strong correlation from -OCH3 protons.
C6 (ipso-CH2Cl)	166.0 – 168.0	Quaternary	~168 ppm in 4-chloro-6-methylpyrimidine [2]	Strong (2-bond) from -CH2Cl; (3-bond) from H5.
C4 (ipso-Cl)	160.0 – 162.0	Quaternary	~161.5 ppm in 2,4-dichloropyrimidine [3]	Weak/No correlation from alkyl groups; (2-bond) from H5.
C5 (Aromatic CH)	108.0 – 112.0	CH (Tertiary)	~110 ppm in typical 2,4-disubstituted pyrimidines.[1]	Direct HSQC correlation to H5 (~7.4 ppm).[1]
-OCH3 (Methoxy)	54.0 – 56.0	CH3 (Primary)	~55.0 ppm standard methoxy shift.	Correlates to C2.
-CH2Cl (Chloromethyl)	42.0 – 46.0	CH2 (Secondary)	~44.0 ppm in 2-(chloromethyl)pyrimidine [4].	Correlates to C6 and C5.

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Critical Distinction: Note that C6 (attached to carbon) is typically downfield (higher ppm) of C4 (attached to chlorine) in pyrimidine rings. This counter-intuitive trend is due to the "Heavy Atom Effect" of Chlorine which can cause slight shielding relative to alkyl substitution at the ipso position.[1]

Experimental Protocol: The Self-Validating System

To replicate these results, follow this protocol designed to maximize signal-to-noise for quaternary carbons.

Step 1: Sample Preparation

- Mass: Dissolve 30–50 mg of product in 0.6 mL DMSO-d6 (preferred over CDCl3 to prevent potential reactivity of the chloromethyl group and for better solubility).
- Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Step 2: Acquisition Parameters (600 MHz equivalent)

- 1D ¹³C (Proton Decoupled):
 - Pulse Angle: 30° (allows faster repetition).[1]
 - Relaxation Delay (D1): 2.0 seconds (Critical: Quaternary carbons C2, C4, C6 have long T1 times.[1] Short delays will suppress these peaks).[1]
 - Scans: Minimum 512 scans.[1]
- 2D HMBC (Long-Range):
 - Optimization: Set J-coupling constant to 8 Hz (standard) or 5 Hz (to catch weaker 4-bond couplings if necessary).

- Scans: 16-32 scans per increment.

Step 3: Data Interpretation (The "Checkmate" Move)

- Locate H5: Identify the aromatic singlet proton at ~7.4 ppm.
- Locate Anchors: Identify -OCH₃ (~4.0 ppm) and -CH₂Cl (~4.7 ppm).[1]
- Trace C6: Look for the carbon signal (~167 ppm) that correlates to BOTH the -CH₂Cl protons and the H5 proton.
- Trace C4: Look for the carbon signal (~161 ppm) that correlates ONLY to the H5 proton (and possibly weak 4-bond to CH₂Cl, but distinctively not to OMe).[1]
- Trace C2: Look for the carbon signal (~165 ppm) that correlates STRONGLY to the -OCH₃ protons.

References

- PubChem.2-Amino-4-chloro-6-methoxypyrimidine Spectral Data. CID 79811.[1][2] Available at: [\[Link\]](#)[1]
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- [3. spectrabase.com \[spectrabase.com\]](#)
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